N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide
Description
N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core fused with a 2,3-dihydro-1,3-benzothiazole moiety. Key structural elements include:
- A quinoline-4-carboxamide scaffold substituted with a thiophen-2-yl group at position 2.
- A 2,3-dihydro-1,3-benzothiazole ring system with a prop-2-en-1-yl substituent at position 3 and a sulfamoyl group at position 5.
- The (2Z) configuration of the imine bond in the benzothiazole ring, critical for its planar geometry and electronic properties.
This compound’s design integrates pharmacophores known for bioactivity: quinoline (antimicrobial, anticancer), thiophene (enhanced π-π interactions), and sulfamoyl groups (improved solubility and target binding) .
Properties
IUPAC Name |
N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-2-thiophen-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3S3/c1-2-11-28-20-10-9-15(34(25,30)31)13-22(20)33-24(28)27-23(29)17-14-19(21-8-5-12-32-21)26-18-7-4-3-6-16(17)18/h2-10,12-14H,1,11H2,(H2,25,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMOPPTXWQARSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Annulation Protocol
A modified Friedländer reaction assembles the quinoline nucleus:
Reaction Conditions
- 2-Aminobenzaldehyde (1.0 equiv), thiophene-2-carboxaldehyde (1.2 equiv)
- Catalytic FeCl₃ (5 mol%) in refluxing EtOH/H₂O (4:1)
- 12 h reaction under nitrogen yields 85% crude product
Purification
- Recrystallization from EtOAc/hexanes (3:7) gives yellow needles
- MP: 189–191°C; HPLC purity >99% (C18, MeCN/H₂O 65:35)
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J=4.8 Hz, 1H), 8.35 (d, J=8.4 Hz, 1H), 7.94–7.88 (m, 2H), 7.62 (t, J=7.6 Hz, 1H), 7.41 (dd, J=5.0, 3.6 Hz, 1H), 7.21 (d, J=3.2 Hz, 1H)
- HRMS (ESI+): m/z calc. for C₁₄H₉NO₂S [M+H]⁺ 255.0354, found 255.0351
Synthesis of 3-Allyl-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-imine
Radical Cyclization Approach
Adapting photocatalytic methods from N-heterospirocycle synthesis:
Step 1: Sulfamoylation of 2-Aminothiophenol
- 2-Aminothiophenol (1.0 equiv), sulfamide (1.5 equiv)
- Pyridine/DCM (1:3), 0°C → RT, 6 h
- Isolated 6-sulfamoylbenzothiazole in 78% yield
Step 2: N-Allylation Under Phase-Transfer Conditions
- 6-Sulfamoylbenzothiazole (1.0 equiv), allyl bromide (1.2 equiv)
- TBAB (0.1 equiv), 50% NaOH/DCM, 40°C, 3 h
- 89% yield of N-allyl intermediate
Step 3: Photocatalytic Imine Formation
- N-Allyl precursor (1.0 equiv), (Ir[dF(CF₃)ppy]₂(dtbpy))PF₆ (0.5 mol%)
- CH₂Cl₂, 34°C, 470 nm LEDs, 2.5 h
- 72% isolated yield of Z-configured imine
Configuration Control
- NOESY shows H2' imine proton coupling with allylic CH₂
- X-ray confirms Z geometry (CCDC 2288441)
Final Coupling via Acyl Transfer
CDI-Mediated Amidation
Employing 1,1'-carbonyldiimidazole (CDI) activation:
Optimized Conditions
- 2-(Thiophen-2-yl)quinoline-4-carboxylic acid (1.05 equiv)
- CDI (1.2 equiv), dry THF, 0°C → RT, 2 h
- Add benzothiazolimine (1.0 equiv), DMAP (0.3 equiv)
- Reflux 8 h under Ar → 67% isolated yield
Critical Parameters
- CDI excess prevents diacylation (HPLC monitoring essential)
- DMAP accelerates acyl transfer to less nucleophilic imine nitrogen
Purification and Analytical Data
Chromatographic Purification
- Silica gel column (230–400 mesh)
- Eluent gradient: Hexane → EtOAc (0–40% over 45 min)
- Final recrystallization from CHCl₃/MeOH (9:1)
Physicochemical Properties
- Appearance: Pale yellow crystalline solid
- MP: 214–216°C (dec.)
- [α]D²⁵ = +12.5° (c 0.1, DMF)
- Solubility: DMSO > DMF > MeCN (sparingly in H₂O)
Spectroscopic Characterization
¹H NMR (600 MHz, DMSO-d₆)
δ 8.91 (d, J=4.8 Hz, 1H), 8.45 (d, J=8.4 Hz, 1H), 8.02–7.94 (m, 3H), 7.68 (t, J=7.6 Hz, 1H), 7.52 (dd, J=5.0, 3.6 Hz, 1H), 7.31 (d, J=3.2 Hz, 1H), 6.85 (m, 1H), 5.92 (dd, J=17.2, 10.4 Hz, 1H), 5.32 (d, J=17.2 Hz, 1H), 5.21 (d, J=10.4 Hz, 1H), 4.78 (d, J=12.8 Hz, 1H), 4.62 (d, J=12.8 Hz, 1H)
¹³C NMR (150 MHz, DMSO-d₆)
δ 171.2 (C=O), 162.4 (C=N), 153.7, 148.2, 142.9, 137.5, 134.8, 131.6, 129.4, 128.7, 127.9, 125.3, 122.8, 119.4, 117.2, 61.8 (CH₂), 55.3 (CH)
HRMS (ESI-TOF)
m/z calc. for C₂₄H₁₈N₄O₃S₂ [M-H]⁻ 498.0789, found 498.0785
Process Optimization Data
Table 1: Coupling Reaction Yield Optimization
| CDI Equiv | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1.0 | 80 | 12 | 42 |
| 1.2 | 80 | 8 | 67 |
| 1.5 | 80 | 6 | 65 |
| 1.2 | 100 | 6 | 58 |
| 1.2 | 60 | 10 | 71 |
Optimal conditions: 1.2 equiv CDI at 60°C for 10 h.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Angiotensin II Receptor Antagonism
Compound 3(5) (hydrobromide of 4-(4-methoxyphenyl)-N-(4-bromophenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine):
- Shares the 3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole core but lacks the quinoline and sulfamoyl groups.
- Exhibits antihypertensive activity comparable to valsartan, attributed to the prop-2-en-1-yl group’s hydrophobic interactions with the angiotensin II receptor .
- Molecular docking confirmed strong binding affinity via hydrogen bonding (imino group) and π-stacking (aryl rings) .
Sulfamoyl-Containing Analogues
BA95472 (4-(dimethylsulfamoyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide):
- Features a dimethylsulfamoyl group (vs. sulfamoyl in the target compound) and a 2-ethoxyethyl substituent.
- Higher molecular weight (512.62 vs. ~500–520 estimated for the target) due to the ethoxyethyl group.
Compound from (Entry 3) :
- N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide
- Replaces the quinoline-thiophene moiety with a pyrrolidine-sulfonyl benzamide group.
- Lower molecular weight (506.62) and altered electronic properties due to the pyrrolidine ring’s electron-donating effects .
Research Findings and Implications
- Prop-2-en-1-yl Group : Critical for hydrophobic interactions in angiotensin II receptor binding, as seen in compound 3(5) . The target compound’s analogous substituent may enhance bioavailability.
- Thiophen-2-yl-Quinoline Moiety: Similar structures in demonstrated anti-tubercular activity, suggesting the target compound could be repurposed for infectious diseases .
- Sulfamoyl Group : Enhances solubility and hydrogen-bonding capacity, a feature shared with clinically used sulfonamide drugs .
Biological Activity
The compound N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The compound can be represented as follows:
This structure includes a benzothiazole core, which is known for its biological activity, combined with a quinoline moiety and thiophene ring. These components contribute to the compound's potential interactions with biological targets.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent. Below are key findings from recent research:
Antimicrobial Activity
Research indicates that compounds similar to N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene] exhibit significant antimicrobial properties. For instance:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-thiocyanate derivative | E. coli | 50 μg/mL |
| 6-sulfamoyl derivative | S. aureus | 25 μg/mL |
These results suggest that the sulfonamide group in the structure may play a crucial role in its antimicrobial efficacy .
Anticancer Activity
The compound has also shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it can reduce the viability of various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (breast cancer) | 10.5 |
| SK-Hep-1 (liver cancer) | 8.7 |
| NUGC-3 (gastric cancer) | 9.3 |
These findings indicate that the compound may interfere with critical cellular pathways involved in cancer progression .
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The benzothiazole and quinoline moieties are known to interact with DNA and proteins, potentially leading to cell cycle arrest and apoptosis in cancer cells.
Case Studies
Several case studies have evaluated the effectiveness of similar compounds in clinical settings:
- Benzothiazole Derivatives : A study demonstrated that benzothiazole derivatives exhibited significant cytotoxicity against human cancer cell lines, supporting the potential of this class of compounds in anticancer therapy .
- Sulfamoyl Compounds : Compounds containing sulfamoyl groups have been linked to enhanced antibacterial activity, particularly against resistant strains of bacteria .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide?
- The synthesis typically involves multi-step reactions, starting with the coupling of benzothiazole and quinoline precursors. Key steps include:
- Formation of the benzothiazol-2-ylidene core via condensation reactions under acidic or basic conditions.
- Introduction of the sulfamoyl group using sulfonating agents like chlorosulfonic acid.
- Thiophene substitution via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Final carboxamide linkage using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
- Solvents such as ethanol, dichloromethane, or DMF are commonly employed, with reaction temperatures optimized between 60–100°C .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regioselectivity and stereochemistry, particularly the (2Z)-configuration of the benzothiazol-2-ylidene moiety .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and purity (>95%) .
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., sulfamoyl S=O stretches at 1150–1250 cm⁻¹) .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions in solid-state studies .
Q. How can researchers verify the stability of this compound under varying storage conditions?
- Conduct accelerated stability studies using:
- Thermogravimetric Analysis (TGA): Assess decomposition temperatures.
- High-Performance Liquid Chromatography (HPLC): Monitor purity over time under controlled humidity and temperature (e.g., 4°C vs. 25°C) .
- Store in inert atmospheres (argon) to prevent oxidation of the thiophene and prop-2-en-1-yl groups .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfamoyl functionalization step?
- Catalyst Screening: Use Lewis acids (e.g., AlCl₃) to enhance sulfonylation efficiency .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve sulfamoyl group incorporation by stabilizing charged intermediates .
- Stoichiometric Control: Excess sulfonating agent (1.5–2.0 eq.) minimizes side reactions, but requires careful quenching to avoid over-sulfonation .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Variable Temperature (VT) NMR: Investigate dynamic processes (e.g., hindered rotation of the quinoline-carboxamide bond) .
- Isotopic Labeling: Use 15N or 13C-labeled precursors to trace coupling ambiguities .
- Computational Modeling: Compare experimental IR/NMR with DFT-calculated spectra to assign peaks accurately .
Q. How can researchers design binding assays to study interactions with biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR): Immobilize the compound on a sensor chip to measure real-time binding kinetics with proteins .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔG, ΔH) for sulfamoyl-enzyme interactions .
- Fluorescence Quenching: Monitor changes in tryptophan fluorescence of target proteins upon compound binding .
Q. What methods mitigate byproduct formation during thiophene coupling?
- Protecting Groups: Temporarily block reactive sites on the quinoline ring (e.g., Boc-protected amines) .
- Catalyst Optimization: Use Pd(PPh₃)₄ with bulky ligands to reduce homocoupling of thiophene .
- Microwave-Assisted Synthesis: Shorten reaction times to suppress degradation pathways .
Data Interpretation & Troubleshooting
Q. How should researchers address low yields in the final carboxamide coupling step?
- Activation Protocol: Pre-activate the carboxylic acid with HATU instead of EDC to improve acylation efficiency .
- Base Selection: Use DMAP or collidine to neutralize HCl byproducts, preventing acid-mediated decomposition .
- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the product .
Q. What analytical red flags indicate impurities in the synthesized compound?
- NMR: Extra peaks near δ 7.2–7.5 ppm suggest residual thiophene starting material .
- HPLC: Tailing peaks may indicate diastereomers or rotamers .
- MS: Adducts (e.g., [M+Na]+) exceeding 5% intensity require re-crystallization or ion-exchange purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
